molecular formula C13H17BF2O4S B13531975 2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 1628010-78-5

2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B13531975
CAS No.: 1628010-78-5
M. Wt: 318.1 g/mol
InChI Key: KPDOFYMYQVRQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound that features a boron-containing dioxaborinane ring and a difluoromethylthio-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Suzuki–Miyaura Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its combination of a boron-containing dioxaborinane ring and a difluoromethylthio-substituted phenyl group. This combination allows it to participate in both Suzuki–Miyaura coupling reactions and oxidation reactions, making it a versatile reagent in organic synthesis .

Biological Activity

2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborinane core substituted with a difluoromethylthio group and a phenyl moiety. The presence of the difluoromethyl group enhances lipophilicity and may influence biological activity by modifying interactions with biological targets.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Compounds containing boron can act as enzyme inhibitors by forming stable complexes with target enzymes.
  • Antioxidant Activity : The difluoromethyl group may contribute to antioxidant properties by scavenging free radicals.
  • Modulation of Signaling Pathways : The phenyl group can interact with various signaling pathways, potentially influencing cell proliferation and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives of dioxaborinanes have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BA549 (Lung)8.0Cell cycle arrest
This compoundHeLa (Cervical)TBDTBD

Note: TBD indicates that specific data for this compound is still under investigation.

Antimicrobial Activity

The antimicrobial efficacy of similar dioxaborinane derivatives has been documented. These compounds often demonstrate activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Anticancer Properties : A recent study explored the effects of this compound on HeLa cells. Preliminary results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy Assessment : In a comparative study of various dioxaborinane derivatives against bacterial strains, the compound exhibited notable antimicrobial properties. Further investigations are required to elucidate its mechanism and optimize its structure for enhanced activity.

Properties

CAS No.

1628010-78-5

Molecular Formula

C13H17BF2O4S

Molecular Weight

318.1 g/mol

IUPAC Name

2-[3-(difluoromethylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BF2O4S/c1-12(2)13(3,4)20-14(19-12)9-6-5-7-10(8-9)21(17,18)11(15)16/h5-8,11H,1-4H3

InChI Key

KPDOFYMYQVRQSP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.